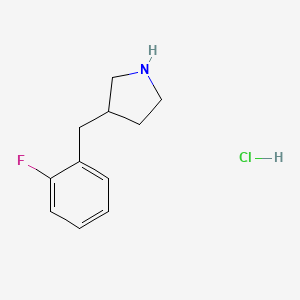

![molecular formula C7H5N3O4S B1473800 7-Nitro-4H-benzo[e][1,2,4]thiadiazin-1,1-dioxid CAS No. 37162-50-8](/img/structure/B1473800.png)

7-Nitro-4H-benzo[e][1,2,4]thiadiazin-1,1-dioxid

Übersicht

Beschreibung

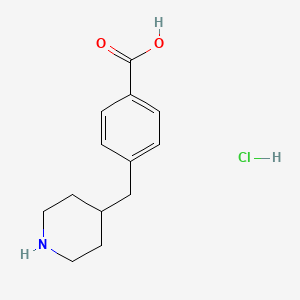

7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C7H5N3O4S and its molecular weight is 227.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Der 1,2,4-Benzothiadiazin-1,1-dioxid-Ring, der auch 7-Nitro-4H-benzo[e][1,2,4]thiadiazin-1,1-dioxid umfasst, soll antimikrobielle Eigenschaften besitzen .

Antivirale Aktivität

Diese Verbindung zeigt auch Potenzial für antivirale Anwendungen .

Antihypertensive Eigenschaften

Die Verbindung wurde auf ihre antihypertensiven Eigenschaften untersucht und könnte daher ein potenzieller Kandidat für die Behandlung von Bluthochdruck sein .

Antidiabetische Aktivität

Untersuchungen haben gezeigt, dass 1,2,4-Benzothiadiazin-1,1-dioxid, einschließlich this compound, antidiabetische Eigenschaften haben könnte .

Antitumor-Eigenschaften

Die Verbindung wurde auf ihre potenziellen Antitumor-Eigenschaften untersucht .

KATP-Kanal-Aktivatoren

Eine Reihe von 4H-1,2,4-Benzothiadiazin-1,1-dioxiden, darunter this compound, wurden berichtet und als KATP-Kanal-Aktivatoren auf dem pankreatischen endokrinen Gewebe und dem glatten Gefäßmuskelgewebe evaluiert .

AMPA-Rezeptor-Modulatoren

Die Verbindung soll Eigenschaften als AMPA-Rezeptor-Modulator haben .

Katalysator in der organischen Synthese

N,2-Dibrom-6-chlor-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-7-sulfonamid-1,1-dioxid, eine verwandte Verbindung, wurde erfolgreich als hochwirksamer und homogener Katalysator für die Synthese von 4H-Pyran-, Pyranopyrazol- und Pyrazolo[1,2-b]phthalazin-Derivaten eingesetzt . Dies deutet darauf hin, dass this compound möglicherweise in ähnlichen Anwendungen eingesetzt werden könnte.

Wirkmechanismus

Target of Action

The primary targets of 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are ATP-sensitive potassium channels (KATP channels) and AMPA receptors . These targets play a crucial role in regulating insulin release and neuronal signaling, respectively .

Mode of Action

7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide acts as an activator of KATP channels . It interacts with these channels, leading to their opening. This action results in the inhibition of insulin release from pancreatic B cells .

Biochemical Pathways

The activation of KATP channels by 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide affects the insulin signaling pathway . This action leads to a decrease in insulin release, impacting glucose metabolism . The modulation of AMPA receptors can influence neuronal signaling pathways, potentially affecting cognitive functions .

Pharmacokinetics

The compound’s molecular weight (2272 g/mol) and chemical formula (C7H5N3O4S) suggest that it may have suitable properties for bioavailability .

Result of Action

The activation of KATP channels by 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide results in the inhibition of insulin release from pancreatic B cells . This action can impact glucose metabolism and potentially be used to regulate insulin levels in the body . The modulation of AMPA receptors could have effects on neuronal signaling and cognitive functions .

Biochemische Analyse

Biochemical Properties

7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to act as an inhibitor of aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . This inhibition can help in managing complications related to diabetes. Additionally, 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has shown activity as a KATP channel activator, which can influence insulin release from pancreatic cells .

Cellular Effects

The effects of 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving potassium channels. By activating KATP channels, it can inhibit insulin release from pancreatic beta cells, which is crucial for managing hyperinsulinemia . Furthermore, this compound has demonstrated antiproliferative effects on certain cancer cell lines, indicating its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, altering their conformation and activity. For example, its interaction with aldose reductase involves binding to the enzyme’s active site, thereby inhibiting its function . Additionally, its role as a KATP channel activator involves binding to the channel and promoting its opening, which affects cellular ion flux and signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide have been studied over various time frames. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that its effects on cellular function, such as insulin release inhibition and antiproliferative activity, are sustained over extended periods

Dosage Effects in Animal Models

The effects of 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide vary with different dosages in animal models. At lower doses, it has been effective in modulating insulin release and exhibiting antiproliferative effects without significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is involved in several metabolic pathways. It interacts with enzymes such as aldose reductase and KATP channels, influencing metabolic flux and metabolite levels . Its inhibition of aldose reductase can reduce the accumulation of sorbitol, a metabolite implicated in diabetic complications . Additionally, its activation of KATP channels can affect cellular energy metabolism by modulating ATP levels .

Transport and Distribution

The transport and distribution of 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in pancreatic tissues, where it exerts its effects on insulin release . Additionally, its distribution in cancerous tissues has been linked to its antiproliferative activity . Understanding the transport mechanisms can aid in optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is crucial for its activity. It has been found to localize in the cytoplasm and mitochondria, where it interacts with target enzymes and proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular distribution plays a significant role in its biochemical and cellular effects.

Eigenschaften

IUPAC Name |

7-nitro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O4S/c11-10(12)5-1-2-6-7(3-5)15(13,14)9-4-8-6/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGQNQVXNSZYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743592 | |

| Record name | 7-Nitro-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37162-50-8 | |

| Record name | 7-Nitro-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol](/img/structure/B1473721.png)

![(5-Amino-1H-pyrazol-4-yl)-[4-(2,3,5-trifluoro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B1473725.png)

![tert-butyl 5-(6-phenylpyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473728.png)

![3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1473733.png)

![5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1h)-one](/img/structure/B1473735.png)

![[5-(Dimethoxymethyl)-2-fluorophenyl]methanol](/img/structure/B1473736.png)